molecular formula C8H14ClNO B6146735 3,5-dimethylpiperidine-1-carbonyl chloride, Mixture of diastereomers CAS No. 1267435-99-3

3,5-dimethylpiperidine-1-carbonyl chloride, Mixture of diastereomers

Cat. No.: B6146735
CAS No.: 1267435-99-3
M. Wt: 175.7
InChI Key:
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Description

3,5-Dimethylpiperidine-1-carbonyl chloride, a mixture of diastereomers, is an organic compound with the molecular formula C8H14ClNO. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two methyl groups at the 3 and 5 positions of the piperidine ring and a carbonyl chloride functional group at the 1 position makes this compound unique. It is often used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidine-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene .

Industrial Production Methods

In industrial settings, the production of 3,5-dimethylpiperidine-1-carbonyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of automated systems also minimizes the exposure of workers to hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 3,5-dimethylpiperidine-1-carboxylic acid.

    Reduction: The compound can be reduced to form 3,5-dimethylpiperidine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted 3,5-dimethylpiperidine derivatives.

    Hydrolysis: 3,5-Dimethylpiperidine-1-carboxylic acid.

    Reduction: 3,5-Dimethylpiperidine.

Scientific Research Applications

3,5-Dimethylpiperidine-1-carbonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying their structure and function.

    Medicine: It is employed in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethylpiperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. These reactions are crucial in the synthesis of complex molecules and the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylpiperidine-1-carbonyl chloride is unique due to the presence of both the carbonyl chloride functional group and the two methyl groups on the piperidine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

1267435-99-3

Molecular Formula

C8H14ClNO

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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